Cas no 2228148-76-1 (3-2-(dimethylamino)-1,3-thiazol-5-yl-1,1,1-trifluoropropan-2-ol)

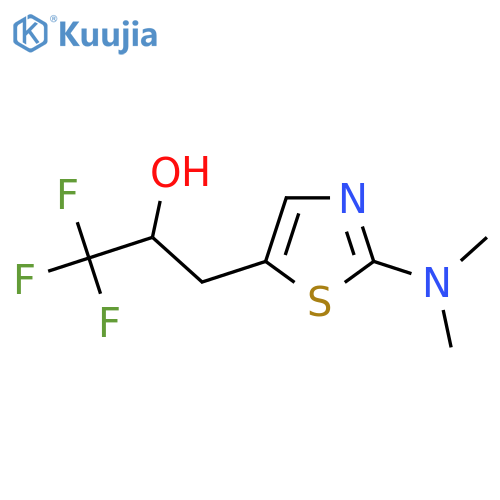

2228148-76-1 structure

商品名:3-2-(dimethylamino)-1,3-thiazol-5-yl-1,1,1-trifluoropropan-2-ol

3-2-(dimethylamino)-1,3-thiazol-5-yl-1,1,1-trifluoropropan-2-ol 化学的及び物理的性質

名前と識別子

-

- 3-2-(dimethylamino)-1,3-thiazol-5-yl-1,1,1-trifluoropropan-2-ol

- 3-[2-(dimethylamino)-1,3-thiazol-5-yl]-1,1,1-trifluoropropan-2-ol

- EN300-1973787

- 2228148-76-1

-

- インチ: 1S/C8H11F3N2OS/c1-13(2)7-12-4-5(15-7)3-6(14)8(9,10)11/h4,6,14H,3H2,1-2H3

- InChIKey: ZBWCUHNLMDPDQF-UHFFFAOYSA-N

- ほほえんだ: S1C(=NC=C1CC(C(F)(F)F)O)N(C)C

計算された属性

- せいみつぶんしりょう: 240.05441864g/mol

- どういたいしつりょう: 240.05441864g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 7

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 213

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.2

- トポロジー分子極性表面積: 64.6Ų

3-2-(dimethylamino)-1,3-thiazol-5-yl-1,1,1-trifluoropropan-2-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1973787-0.25g |

3-[2-(dimethylamino)-1,3-thiazol-5-yl]-1,1,1-trifluoropropan-2-ol |

2228148-76-1 | 0.25g |

$1156.0 | 2023-09-16 | ||

| Enamine | EN300-1973787-2.5g |

3-[2-(dimethylamino)-1,3-thiazol-5-yl]-1,1,1-trifluoropropan-2-ol |

2228148-76-1 | 2.5g |

$2464.0 | 2023-09-16 | ||

| Enamine | EN300-1973787-0.05g |

3-[2-(dimethylamino)-1,3-thiazol-5-yl]-1,1,1-trifluoropropan-2-ol |

2228148-76-1 | 0.05g |

$1056.0 | 2023-09-16 | ||

| Enamine | EN300-1973787-0.5g |

3-[2-(dimethylamino)-1,3-thiazol-5-yl]-1,1,1-trifluoropropan-2-ol |

2228148-76-1 | 0.5g |

$1207.0 | 2023-09-16 | ||

| Enamine | EN300-1973787-5g |

3-[2-(dimethylamino)-1,3-thiazol-5-yl]-1,1,1-trifluoropropan-2-ol |

2228148-76-1 | 5g |

$3645.0 | 2023-09-16 | ||

| Enamine | EN300-1973787-5.0g |

3-[2-(dimethylamino)-1,3-thiazol-5-yl]-1,1,1-trifluoropropan-2-ol |

2228148-76-1 | 5g |

$3645.0 | 2023-06-02 | ||

| Enamine | EN300-1973787-10g |

3-[2-(dimethylamino)-1,3-thiazol-5-yl]-1,1,1-trifluoropropan-2-ol |

2228148-76-1 | 10g |

$5405.0 | 2023-09-16 | ||

| Enamine | EN300-1973787-1.0g |

3-[2-(dimethylamino)-1,3-thiazol-5-yl]-1,1,1-trifluoropropan-2-ol |

2228148-76-1 | 1g |

$1256.0 | 2023-06-02 | ||

| Enamine | EN300-1973787-0.1g |

3-[2-(dimethylamino)-1,3-thiazol-5-yl]-1,1,1-trifluoropropan-2-ol |

2228148-76-1 | 0.1g |

$1106.0 | 2023-09-16 | ||

| Enamine | EN300-1973787-10.0g |

3-[2-(dimethylamino)-1,3-thiazol-5-yl]-1,1,1-trifluoropropan-2-ol |

2228148-76-1 | 10g |

$5405.0 | 2023-06-02 |

3-2-(dimethylamino)-1,3-thiazol-5-yl-1,1,1-trifluoropropan-2-ol 関連文献

-

Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499

-

Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107

-

Yehui Duan,Zhaoming Yan,Xiangfeng Kong,Jinping Deng Food Funct., 2019,10, 5152-5165

2228148-76-1 (3-2-(dimethylamino)-1,3-thiazol-5-yl-1,1,1-trifluoropropan-2-ol) 関連製品

- 2137682-10-9(5-(3-Methylidenepyrrolidin-1-yl)pyridine-2-carbaldehyde)

- 64028-63-3(5-Norbornene-2-carboxylic tetrahydrofurfurylester)

- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)

- 1804377-70-5(2-(Chloromethyl)-4-(difluoromethyl)-5-fluoropyridine-3-acetonitrile)

- 1432681-40-7(3-Methylimidazolidin-4-one hydrochloride)

- 1090790-03-6(5-(2-chloro-4-nitrophenyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one)

- 2034569-13-4(N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3,4-difluorobenzamide)

- 1782356-84-6(7-Methyl-1,2-dihydroisoquinolin-3(4H)-one)

- 1361517-76-1(2'-Iodo-4'-methyl-3,4,5-trichlorobiphenyl)

- 1361911-19-4(5-Cyano-2-methoxy-3-(trifluoromethoxy)pyridine)

推奨される供給者

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬